Home > Products > Screening Compounds P136708 > 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide
3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide -

3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide

Catalog Number: EVT-4356150
CAS Number:
Molecular Formula: C17H17FINO2
Molecular Weight: 413.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] The National Medical Products Administration (NMPA) has approved the investigational new drug (IND) application of Hu7691. []

N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide

  • Compound Description: This compound and its 4-methoxy derivative have been investigated for their crystal structures and intermolecular interactions, highlighting the significance of hydrogen bonds in their packing arrangements. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

  • Compound Description: This compound was synthesized through a microwave-assisted Fries rearrangement, demonstrating an efficient approach for the regioselective synthesis of heterocyclic amides. []

N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide

  • Compound Description: This is a 4-methoxy derivative of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide. Crystal structure analysis of this compound highlights the significance of strong and weak hydrogen bonds. []

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

  • Compound Description: This compound's crystal structure, DFT calculations, and Hirshfeld surface analysis have been reported, providing insights into its molecular properties and intermolecular interactions in the solid state. []

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

  • Compound Description: The crystal structure of this compound has been determined, revealing the molecular packing and intermolecular interactions, specifically highlighting the role of N–H···O hydrogen bonds. []

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

  • Compound Description: This compound, a known protox inhibitor, was synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone. [] The molecular structure of this compound has been confirmed by X-ray diffraction. []

2-Fluoro-N'-(4-pyridyl)benzamide

  • Compound Description: This compound, alongside its 3-fluoro and 4-fluoro isomers, forms an isomorphous series, highlighting the influence of fluorine position on intermolecular interactions and crystal packing. []

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and crystal packing arrangements. []

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

  • Compound Description: The crystal structure of this compound has been solved, revealing a disordered 3-fluorobenzene ring, highlighting the flexibility of some benzamide derivatives. []

N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide

  • Compound Description: This compound served as a parent molecule for investigating the filaricidal activity of its halogenated derivatives against Brugia pahangi. [, ]

12. 2-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This compound is a 2-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide and showed more potent filaricidal activity than the parent compound. [, ]* Relevance: As a direct analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide with a fluorine atom at the 2-position of the benzamide ring, this compound underscores the impact of fluorine substitution on biological activity, a modification also present in 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide.

13. 3-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This is a 3-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide. It demonstrated greater filaricidal activity compared to the unsubstituted parent compound. [, ] * Relevance: The introduction of a fluorine atom, in this case at the 3-position of the benzamide ring, emphasizes the exploration of halogenated benzamides for their pharmacological properties. While not directly substituted on the same position as 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, it emphasizes the impact of halogenation on this core structure.

14. 4-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This 4-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide exhibited greater filaricidal activity than its unsubstituted parent compound. [, ] * Relevance: The presence of a fluorine atom on the benzamide ring, although at a different position compared to 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, signifies the importance of exploring halogenated benzamides in medicinal chemistry for potential therapeutic benefits.

15. 2,5-Difluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This compound is a 2,5-difluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide. [, ] This compound exhibited similar activity to the parent compound. [, ]* Relevance: This analog highlights the exploration of multiple fluorine substitutions in benzamide derivatives to modulate biological activity. The inclusion of two fluorine atoms further emphasizes the interest in fluorinated benzamides, like 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, in drug discovery.

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Compound Description: This compound's crystal structure reveals the influence of intermolecular N—H⋯O hydrogen bonds in its packing arrangement. []
  • Compound Description: BMS-795311 is a potent and orally bioavailable cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively inhibits cholesteryl ester transfer activity and elevates high-density lipoprotein (HDL) cholesterol levels without causing blood pressure increases or aldosterone synthase (CYP11B2) induction, distinguishing it from other CETP inhibitors. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: The crystal structure of this compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, reveals specific geometric features and intermolecular interactions, including F⋯O and Br⋯O contacts. []

5‐(4‐(4‐(Benzo[d]isothiazol‐3‐yl)piperazin‐1‐yl)butoxy)‐N‐cyclopropyl‐2‐fluorobenzamide (4k)

  • Compound Description: Compound 4k exhibits potent and balanced activities for the dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting potential as an antipsychotic agent with a reduced risk of metabolic side effects. [] It has demonstrated efficacy in animal models by reducing phencyclidine-induced hyperactivity without inducing significant catalepsy or muscle relaxation. []

3-Fluoro-N-(3-fluorophenyl)benzamide

  • Compound Description: This compound exhibits disorder-induced concomitant polymorphism, with two modifications (Form I and Form II) differing in their crystal packing due to subtle variations in N−H···O hydrogen bonds and weak C−H···F and F···F interactions. []
  • Compound Description: Compound 5f displays notable antifungal activity against Phomopsis sp., showing a 100% inhibition rate, surpassing the efficacy of the commercial fungicide Pyrimethanil. []

5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

  • Compound Description: Compound 5o exhibits excellent antifungal activity, particularly against Phompsis sp., with an EC50 value surpassing that of the commercial fungicide Pyrimethanil. []

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide

  • Compound Description: This compound has been synthesized and investigated for its fungicidal properties. [] The crystal structure highlights weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds. []
  • Compound Description: This compound, existing as a hydrate, represents a phenyluracil derivative with potential applications in plant protection formulations. []
  • Compound Description: This crystalline form of the aforementioned benzamide derivative has been investigated for its use in crop protection formulations, emphasizing the importance of solid-state properties in practical applications. []

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide

  • Compound Description: This compound's crystal structure reveals the spatial arrangement of its benzene rings and the role of N—H⋯O(sulfonyl) hydrogen bonds in its dimer formation. []

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

  • Compound Description: This compound's crystal structure reveals the planarity of the thiazole ring and its spatial orientation relative to the fluorophenyl rings. [] Intermolecular C—H⋯O hydrogen bonds contribute to its packing. []

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

  • Compound Description: Compound 4d exhibits potent antiproliferative activity against various tumor cell lines, exceeding the potency of Gefitinib. [] It effectively inhibits wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and induces apoptosis in MCF-7 cells while arresting the cell cycle in the G2/M phase. [] Molecular docking studies suggest strong interactions with EGFRwt-TK. []

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

  • Compound Description: LY2444296 acts as a relatively short-acting kappa (κ) opioid receptor antagonist. [] It effectively prevents grooming deficits and immobility in mice, indicating potential anti-anhedonic effects. [] Its relatively short duration of action and κ-selectivity make it valuable for studying the κ-opioid receptor system. []

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

  • Compound Description: LY2795050 is a short-acting kappa (κ) opioid receptor antagonist with potential anti-anhedonic effects. [] It effectively prevents grooming deficits induced by the κ-agonist salvinorin A in mice, suggesting its ability to modulate κ-opioid receptor signaling. []
  • Compound Description: MIP-1145 is a benzamide derivative designed for targeted radiotherapy of metastatic melanoma. [] It exhibits melanin-dependent binding, high tumor uptake, and prolonged tumor retention, making it suitable for delivering therapeutic radiation to melanoma cells. []

3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

  • Compound Description: Compound 6d displays potent α-glucosidase inhibitory activity, indicating its potential as an antidiabetic agent. [] Its IC50 value is significantly lower than that of acarbose, a standard drug for diabetes. [] Computational analysis reveals strong binding interactions with the α-glucosidase enzyme. []

4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1)

  • Compound Description: Quin-C1 acts as a nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor. [] It stimulates various FPRL1-mediated functions, including chemotaxis, enzyme release, calcium mobilization, and phosphorylation of extracellular signal-regulated protein kinases (ERK1/2). [] Quin-C1 serves as a prototype for developing more potent and selective FPRL1 modulators. []

1-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one (S18327)

  • Compound Description: S18327 exhibits potent antagonistic activity at both α1- and α2-adrenergic receptors. [] Preclinical studies suggest potential antipsychotic effects with a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol. []

N-(2-amino-2-oxoethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}benzamide

  • Compound Description: This compound is a GPR52 agonist synthesized through an efficient procedure involving a hemithioindigo derivative. []

4-[6-(cyclobutylamino)imidazo[1,2-b]pyridazin-3-yl]-2-fluoro-N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}benzamide (Compound D)

  • Compound Description: Compound D is a novel IκB kinase beta (IKKβ) inhibitor that shows efficacy in experimental arthritis models. [] It selectively inhibits IKKβ kinase activity and blocks the NF-κB signaling pathway, leading to the downregulation of proinflammatory cytokines like TNFα and interleukin-6. []

4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide (Compound 6)

  • Compound Description: Compound 6 is a pyrimidinedione derivative that exhibits potent antiproliferative activity, induces apoptosis in cancer cells, and selectively inhibits histone deacetylase 6 (HDAC6). [] It shows promising antitumor activity in colorectal cancer models with reduced toxicity compared to its parent compound. []

N-((3S,5S,7S)-adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (KD2)

  • Compound Description: KD2 has been investigated as a potential PET ligand for imaging cannabinoid receptor type 2 (CB2). []
  • Compound Description: KP23, like KD2, has been explored as a potential PET ligand for imaging CB2. []
  • Compound Description: Compound 7i is a chidamide-based histone deacetylase (HDAC) inhibitor with antiproliferative activity in cancer cell lines, specifically Jurkat cells. []

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

  • Compound Description: Compound 7j is another chidamide-based HDAC inhibitor, displaying potent antiproliferative activity in Jurkat cells, highlighting its potential as an anti-cancer agent. []

4-(4-Fluorophenyl)−2-(4-hydroxyphenyl)−5-(4-pyridyl)−1H-imidazole (SB202190)

  • Compound Description: SB202190 is a known p38α inhibitor used in the study investigating the role of the MAPK/c-Myc axis in colorectal cancer (CRC). []

N-[(2R)−2,3-Dihydroxypropoxy]−3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide (PD0325901)

  • Compound Description: PD0325901 is a MEK1 inhibitor used in combination with SB202190 to investigate the impact of inhibiting both p38α and MEK/ERK pathways on survival in a murine model of familial adenomatous polyposis. []

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a haem-independent sGC activator. [] The study aimed to understand if the protective effect on sGC from ubiquitin-triggered degradation is a general feature of haem-site ligands. []

Zn-protoporphyrin IX (Zn-PPIX)

  • Compound Description: Zn-PPIX is a haem-mimetic compound used in the study to examine the protective effects of haem-site ligands on sGC. []

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator used in the study to investigate the relationship between haem binding, sGC activation, and sGC degradation. []

N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide

  • Compound Description: This compound represents a novel class of thiourea inhibitors that act against Herpes Simplex Virus Type 1 (HSV-1) by impairing DNA cleavage and packaging, suggesting its potential as an antiviral agent. []

48. N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-2-fluoro-benzamide* Compound Description: This 2-fluoro-benzamide derivative also inhibits HSV-1 replication, specifically by disrupting viral DNA cleavage and packaging. []* **Relevance

Properties

Product Name

3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide

IUPAC Name

3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide

Molecular Formula

C17H17FINO2

Molecular Weight

413.22 g/mol

InChI

InChI=1S/C17H17FINO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(19)11-15(16)18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21)

InChI Key

AIJVLMWHGVMFCX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)F

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.